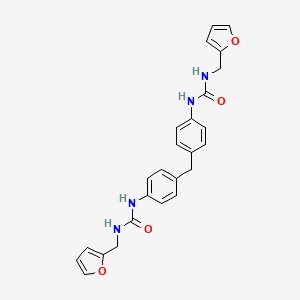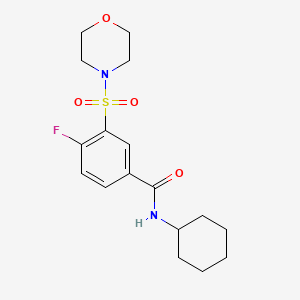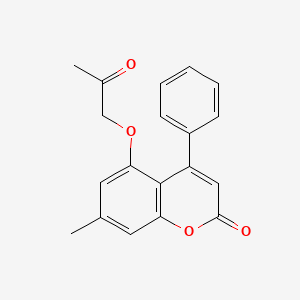![molecular formula C17H27NO6 B5191186 Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B5191186.png)
Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a phenoxybutylaminoethanol derivativeIt is a white crystalline solid that forms a colorless solution in water and is known for its strong acidic properties
Métodos De Preparación
The synthesis of oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol involves multiple steps, starting with the preparation of oxalic acid. Oxalic acid can be synthesized by oxidizing carbohydrates with nitric acid or by heating sodium formate in the presence of an alkali catalyst . The phenoxybutylaminoethanol derivative can be synthesized through a series of reactions involving the appropriate phenol and amine precursors. The final step involves the coupling of oxalic acid with the phenoxybutylaminoethanol derivative under controlled conditions to form the desired compound.
Análisis De Reacciones Químicas
Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol involves its interaction with molecular targets and pathways. The oxalic acid component can act as a chelating agent, binding to metal ions and affecting enzymatic activities. The phenoxybutylaminoethanol derivative can interact with various receptors and enzymes, modulating their functions and leading to specific biological effects.
Comparación Con Compuestos Similares
Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol can be compared with other similar compounds, such as:
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with various industrial applications.
Calcium oxalate: A naturally occurring compound found in plants and animals.
Propiedades
IUPAC Name |
oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-13(2)14-6-5-7-15(12-14)18-11-4-3-8-16-9-10-17;3-1(4)2(5)6/h5-7,12-13,16-17H,3-4,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWHPMXFGGSUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(dimethylamino)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5191106.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5191107.png)

![N-[4-(benzyloxy)-3-ethoxy-5-iodobenzyl]cyclopentanamine](/img/structure/B5191117.png)


![[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate](/img/structure/B5191140.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)
![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)

![[4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate](/img/structure/B5191170.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B5191213.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)
